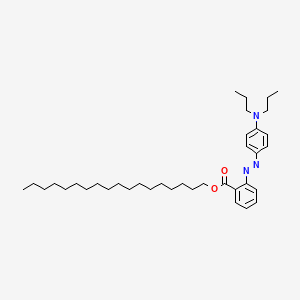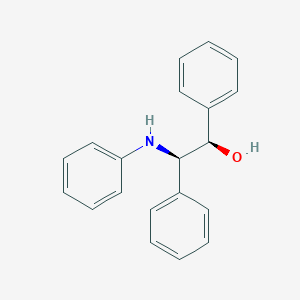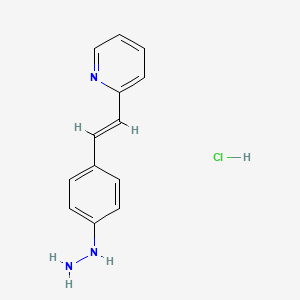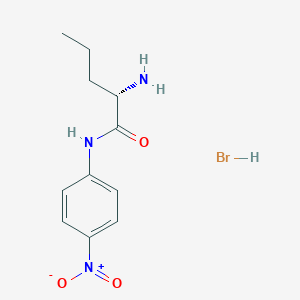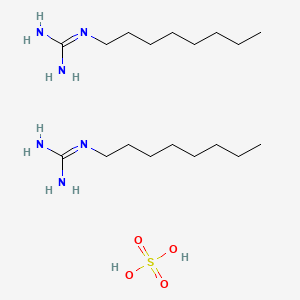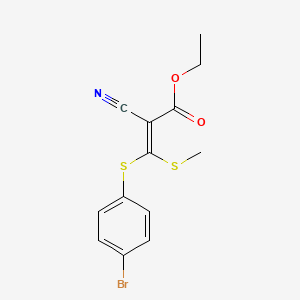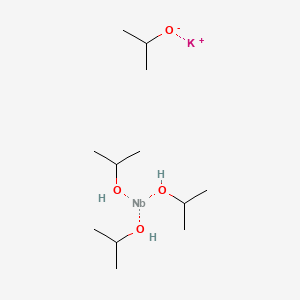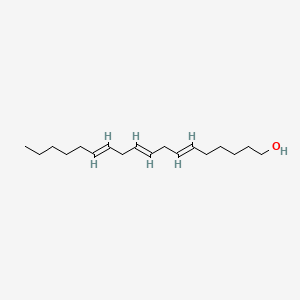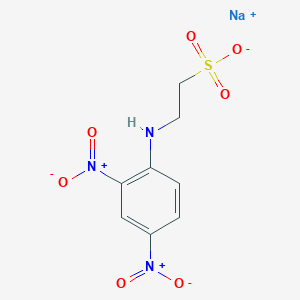
N-(2,4-Dinitrophenyl) taurine sodium salt
概要
説明
N-(2,4-Dinitrophenyl) taurine sodium salt is a chemical compound with the molecular formula C8H8N3O7SNa and a molecular weight of 313.22 g/mol . It is a derivative of taurine and 2,4-dinitrofluorobenzene, characterized by its yellow color and solubility in water and polar solvents. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl) taurine sodium salt typically involves the reaction of taurine with 2,4-dinitrofluorobenzene. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Taurine+2,4-Dinitrofluorobenzene→N-(2,4-Dinitrophenyl) taurine sodium salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the product .
化学反応の分析
Types of Reactions
N-(2,4-Dinitrophenyl) taurine sodium salt undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the aromatic ring.
Condensation Reactions: It can react with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles and electron-withdrawing groups on the aromatic ring.
Condensation Reactions: Typically involves the use of 2,4-dinitrophenylhydrazine under acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Formation of substituted aromatic compounds.
Condensation Reactions: Formation of 2,4-dinitrophenylhydrazones.
科学的研究の応用
Chemistry: Used as a reagent for protein labeling, detection, and purification.
Biology: Employed in biochemical studies to investigate oxidative processes and protein interactions.
Medicine: Utilized in research related to metabolic processes and thyroid function.
Industry: Applied in the development of various chemical products and reagents.
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl) taurine sodium salt involves its interaction with specific molecular targets and pathways . The compound can uncouple oxidative phosphorylation, leading to increased metabolic rate and altered thyroid hormone levels . It binds to thyroxine-binding globulin, affecting thyroid function and metabolism .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Shares similar nitro groups and aromatic structure.
Taurocholic Acid Sodium Salt: Another taurine derivative used in biochemical research.
Uniqueness
N-(2,4-Dinitrophenyl) taurine sodium salt is unique due to its combination of taurine and 2,4-dinitrophenyl groups, which confer specific chemical and biological properties. Its ability to participate in nucleophilic aromatic substitution and condensation reactions makes it a valuable reagent in various scientific applications .
特性
IUPAC Name |
sodium;2-(2,4-dinitroanilino)ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O7S.Na/c12-10(13)6-1-2-7(8(5-6)11(14)15)9-3-4-19(16,17)18;/h1-2,5,9H,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJWYGAWAZMPCM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N3NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
